Minimal Esterase Activity in Human ALDH2: The 'Worst Substrate' Among pNP Esters
In a systematic comparison of p-nitrophenyl esters (C2 to C6) as substrates for human mitochondrial low Km aldehyde dehydrogenase (ALDH2), 4-NPB exhibited the lowest kcat of all esters tested in the presence of NAD (1 mM) [1]. This study demonstrates that the active site topography of ALDH2 is uniquely unfavorable for 4-NPB, creating a kinetic 'V-shaped' curve with a minimum at the C4 butyrate ester, despite butyraldehyde being a good substrate [1].
| Evidence Dimension | Catalytic turnover number (kcat) and substrate preference |
|---|---|
| Target Compound Data | Lowest kcat among pNP esters (C2-C6) in the presence of NAD |
| Comparator Or Baseline | pNP-acetate (C2) and pNP-propionate (C3): maximal velocity 3.9-4.7 times faster than dehydrogenase reaction; pNP-butyrate (C4) is the kinetic minimum. |
| Quantified Difference | kcat (pNP-butyrate) < kcat (pNP-acetate) and < kcat (pNP-propionate) under same conditions. The esterase kcat/Km profile shows a V-shaped curve with a minimum at pNP-butyrate [1]. |
| Conditions | Human mitochondrial ALDH2 E2 isozyme, presence of 1 mM NAD, comparison of pNP esters with acyl groups of two to six carbon atoms. |
Why This Matters
For researchers studying ALDH2 or enzymes with similar active site constraints, 4-NPB serves as a critical negative control substrate to probe the limits of esterase activity and validate computational models of active site topography.
- [1] Klyosov, A. A., et al. (1992). Human mitochondrial aldehyde dehydrogenase substrate specificity: Comparison of esterase with dehydrogenase reaction. Archives of Biochemistry and Biophysics, 295(1), 172-179. View Source
